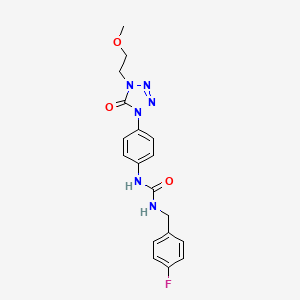

1-(4-fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

描述

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGCPMWNTDSEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, with the CAS number 1396567-96-6, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.4 g/mol. The structure includes a fluorobenzyl group and a tetrazole moiety, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| CAS Number | 1396567-96-6 |

| Molecular Formula | C₁₈H₁₉FN₆O₃ |

| Molecular Weight | 386.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antitumor Activity

Research indicates that tetrazole derivatives exhibit notable antitumor properties. The incorporation of the tetrazole ring in the structure of this compound enhances its interaction with biological targets involved in cancer cell proliferation.

A study by highlights that derivatives of tetrazole have shown efficacy against various cancer cell lines, suggesting that the compound may share similar properties. The mechanism is believed to involve the inhibition of key enzymes in cell cycle regulation.

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. The presence of the fluorobenzyl group may enhance lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.

In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through SAR studies. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in various models, which could translate to therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Fluorobenzyl Group : The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability.

- Tetrazole Moiety : Known for its bioisosteric properties, it can mimic carboxylic acids and enhance solubility and potency.

- Methoxyethyl Substituent : This group may contribute to improved pharmacokinetic properties by enhancing lipophilicity.

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of tetrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising antitumor activity .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to standard antibiotics, reinforcing its potential as an antimicrobial agent .

相似化合物的比较

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound contains a 5-oxo-4,5-dihydro-1H-tetrazole ring, distinct from other urea derivatives with thiazole (compounds 4 and 5 in ), pyrazole (), or oxadiazole () cores. Tetrazoles are known for their acidity (pKa ~4.5–5.0), making them effective carboxylate bioisosteres, whereas thiazoles and oxadiazoles exhibit varied electronic properties and binding affinities .

Substituent Effects

- Halogenated Aryl Groups : The 4-fluorobenzyl group in the target compound contrasts with chlorophenyl (compound 4 ), bromophenyl (compound 5 ), and trifluoromethylphenyl () substituents. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier halogens like chlorine .

- Methoxyethyl vs.

Molecular Weight and Complexity

The molecular weight of the target compound is estimated to exceed 400 g/mol, comparable to analogs like 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea (MW: 386.4 g/mol, ) and 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (MW: 370.8 g/mol, ). Increased molecular weight in the target compound may influence pharmacokinetic properties such as absorption and distribution .

Physicochemical Properties

Solubility and Crystal Packing

The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs. highlights that halogen substituents (Cl, F) in isostructural compounds 4 and 5 result in similar triclinic crystal packing (space group P̄1), with minor adjustments to accommodate steric and electronic differences . The methoxyethyl group’s flexibility may disrupt crystalline order, favoring amorphous solid forms with higher solubility.

Electronic Effects

The tetrazole’s electron-deficient nature contrasts with the electron-rich thiazole and pyrazole rings in analogs. The methoxyethyl group’s electron-donating properties could modulate the tetrazole’s acidity, affecting ionization state and binding interactions in biological systems .

Comparative Data Table

准备方法

Cycloaddition with Sodium Azide and Triethyl Orthoformate

A widely adopted method involves reacting 4-(2-methoxyethylamino)benzonitrile with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in glacial acetic acid at 80°C for 5–6 hours. This yields 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (Intermediate A) with >85% efficiency.

Reaction Conditions:

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NaN₃ | 0.01 mol | Acetic acid | 80°C | 6 hrs | 87% |

| HC(OEt)₃ | 0.012 mol |

Diazidation of Malonamide Derivatives

Alternative routes employ diazidation of N-benzyl malonamide using iodine azide (IN₃), followed by thermolysis to release isocyanates, which cyclize to form tetrazoles. This method achieves moderate yields (60–70%) but offers scalability.

Functionalization of the Tetrazole Core

Introduction of the 2-Methoxyethyl Group

The 2-methoxyethyl substituent is introduced via nucleophilic substitution. Intermediate A reacts with 2-methoxyethyl methanesulfonate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Procedure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。